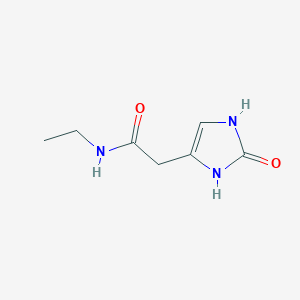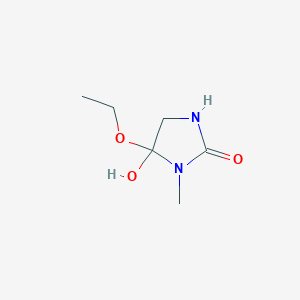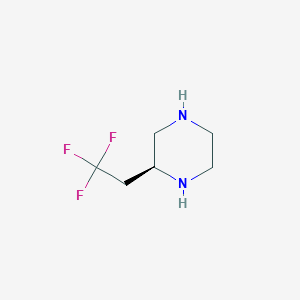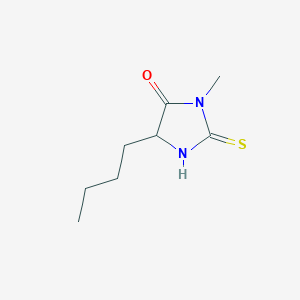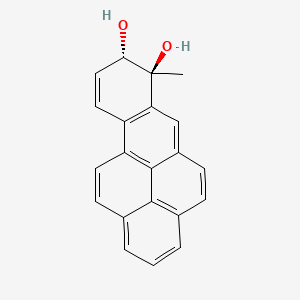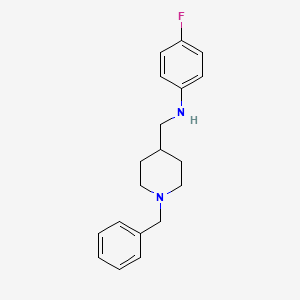![molecular formula C21H22FNO3 B12821151 (5R)-1-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one](/img/structure/B12821151.png)
(5R)-1-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5r)-1-((5s)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl)-5-phenyl-2-pyrrolidinone is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a phenyl group attached to a pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5r)-1-((5s)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl)-5-phenyl-2-pyrrolidinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated aromatic compounds and coupling reactions.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(5r)-1-((5s)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl)-5-phenyl-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrrolidinone derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5r)-1-((5s)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl)-5-phenyl-2-pyrrolidinone would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting biochemical pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5r)-1-((5s)-5-(4-chlorophenyl)-5-hydroxy-1-oxopentyl)-5-phenyl-2-pyrrolidinone
- (5r)-1-((5s)-5-(4-bromophenyl)-5-hydroxy-1-oxopentyl)-5-phenyl-2-pyrrolidinone
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom in the fluorophenyl group can significantly alter the compound’s reactivity and biological activity compared to its chloro- and bromo- counterparts.
- Hydroxy Group : The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.
Propriétés
Formule moléculaire |
C21H22FNO3 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
(5R)-1-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C21H22FNO3/c22-17-11-9-16(10-12-17)19(24)7-4-8-20(25)23-18(13-14-21(23)26)15-5-2-1-3-6-15/h1-3,5-6,9-12,18-19,24H,4,7-8,13-14H2/t18-,19+/m1/s1 |
Clé InChI |
UYCXTKYCCPHMEA-MOPGFXCFSA-N |
SMILES isomérique |
C1CC(=O)N([C@H]1C2=CC=CC=C2)C(=O)CCC[C@@H](C3=CC=C(C=C3)F)O |
SMILES canonique |
C1CC(=O)N(C1C2=CC=CC=C2)C(=O)CCCC(C3=CC=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


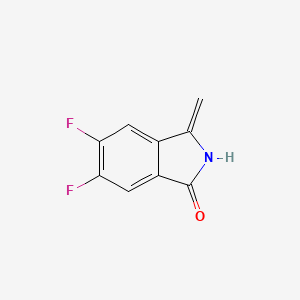
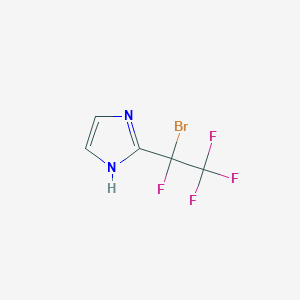

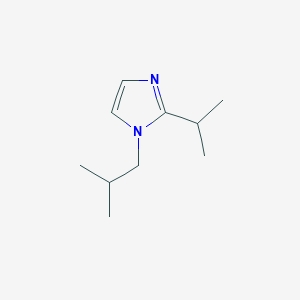

![6-Iodo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12821101.png)
